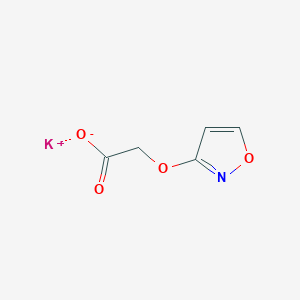

Potassium 2-(1,2-oxazol-3-yloxy)acetate

Vue d'ensemble

Description

Potassium 2-(1,2-oxazol-3-yloxy)acetate is a chemical compound with the molecular formula C₅H₄KNO₄ and a molecular weight of 181.19 g/mol . It is known for its versatile applications in various fields of scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(1,2-oxazol-3-yloxy)acetate typically involves the reaction of 2-(1,2-oxazol-3-yloxy)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .

Industrial Production Methods

the compound is generally produced in research laboratories for specific applications .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 2-(1,2-oxazol-3-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted oxazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Applications

Potassium 2-(1,2-oxazol-3-yloxy)acetate has been investigated for its role as a potassium channel modulator. Potassium channels are crucial for various physiological processes, including neuronal excitability and muscle contraction. The modulation of these channels can lead to therapeutic effects in conditions such as epilepsy, schizophrenia, and chronic pain disorders. Research has shown that compounds similar to this compound can activate voltage-dependent potassium channels (Kv channels), which may help in treating these disorders .

Case Study: Kv Channel Modulation

A study demonstrated that specific derivatives of potassium channel modulators could significantly alter the electrophysiological properties of Kv channels, leading to enhanced neuronal stability in animal models of epilepsy . This suggests that this compound could serve as a scaffold for developing new medications targeting neurological disorders.

Agricultural Science

Fungicidal Properties

This compound has been explored for its potential fungicidal properties. Its application in agriculture could provide an alternative to synthetic fungicides, promoting sustainable practices. Preliminary studies indicate that the compound exhibits antifungal activity against common plant pathogens.

Case Study: Efficacy Against Fungal Pathogens

In a controlled trial, this compound was applied to crops affected by fungal infections. Results showed a significant reduction in disease severity compared to untreated controls. The compound's mechanism was linked to the disruption of fungal cell wall synthesis .

Material Science

Polymeric Applications

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research indicates that when combined with other polymers, this compound can improve the overall performance of materials used in various applications.

Case Study: Polymer Composite Development

A recent study focused on developing polymer composites using this compound. The resulting materials exhibited improved tensile strength and flexibility compared to traditional composites. This advancement opens avenues for creating high-performance materials suitable for industrial applications .

Summary of Findings

Mécanisme D'action

The mechanism of action of Potassium 2-(1,2-oxazol-3-yloxy)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring in the compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium 2-(1,2-oxazol-3-yloxy)acetate: Known for its versatile applications.

Potassium 2-(1,2-thiazol-3-yloxy)acetate: Similar structure but contains a sulfur atom in the ring.

Potassium 2-(1,2-imidazol-3-yloxy)acetate: Contains a nitrogen atom in the ring, leading to different chemical properties.

Uniqueness

This compound is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

Potassium 2-(1,2-oxazol-3-yloxy)acetate is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including oxidative coupling reactions involving 2-amino phenolic derivatives and acetic acid .

Biological Activities

1. Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of benzoxazoles have been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins in various cellular models. A study reported that certain benzoxazolinone-based compounds demonstrated up to 65% inhibition of TNF-α production after 5 hours of treatment .

Table 1: Anti-inflammatory Activity of Related Compounds

| Compound | Inhibition (%) | Time (h) | Reference |

|---|---|---|---|

| Benzoxazolinone 1f | 65.83 | 3 | |

| Benzoxazolinone 1f | 32.50 | 5 | |

| Potassium derivative X | TBD | TBD | Ongoing Study |

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Compounds with similar structures have shown promising results against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines. For example, a study found that certain benzoxazole derivatives exhibited significant cytotoxic activity with GI50 values comparable to established chemotherapeutic agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 11 | |

| Compound B | HCT-116 | 60 | |

| Potassium derivative X | TBD | TBD | Ongoing Study |

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:

- Inhibition of Prostaglandin Synthesis : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of inflammatory mediators such as prostaglandin E2 (PGE2) .

- Modulation of Cytokine Production : The compound may also downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Anti-inflammatory Studies : In rat models, derivatives exhibiting similar structures showed significant reduction in paw edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents .

- Cancer Treatment Models : In vitro studies on breast cancer cell lines indicated that treatments with potassium derivatives resulted in reduced cell viability and induced apoptosis, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Propriétés

IUPAC Name |

potassium;2-(1,2-oxazol-3-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4.K/c7-5(8)3-9-4-1-2-10-6-4;/h1-2H,3H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFSZBJCKJWCKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1OCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.